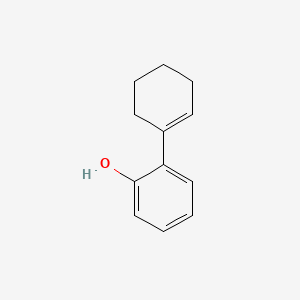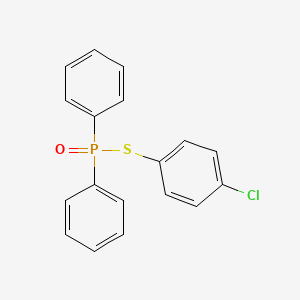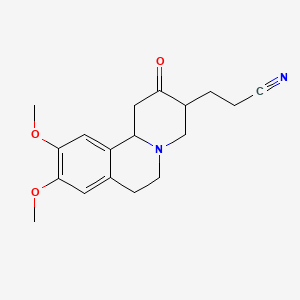
2H-Benzo(a)quinolizine-3-propionitrile, 1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Benzo(a)quinolizine-3-propionitrile, 1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2-oxo- is a complex organic compound with a unique structure that includes a quinolizine core
Preparation Methods
The synthesis of 2H-Benzo(a)quinolizine-3-propionitrile, 1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2-oxo- typically involves multiple steps. One common synthetic route starts with the preparation of 1-ethoxycarbonylmethyl-3,4-dihydroisoquinoline, which is then subjected to a series of reactions to form the desired quinolizine structure . The reaction conditions often include the use of specific solvents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different quinolizine derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated compounds.
Substitution: Various substituents can be introduced into the quinolizine core under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2H-Benzo(a)quinolizine-3-propionitrile, 1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2-oxo- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Some derivatives have shown promise as therapeutic agents.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific derivative and its target .
Comparison with Similar Compounds
Similar compounds include other quinolizine derivatives such as:
Tetrabenazine: Known for its use in treating hyperkinetic movement disorders.
cis-1,3,4,6,7,11b-Hexahydro-9-methoxy-2H-benzo(a)quinolizine-3-carboxylic acid: Another quinolizine derivative with different substituents.
Properties
CAS No. |
23158-25-0 |
|---|---|
Molecular Formula |
C18H22N2O3 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
3-(9,10-dimethoxy-2-oxo-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-3-yl)propanenitrile |
InChI |
InChI=1S/C18H22N2O3/c1-22-17-8-12-5-7-20-11-13(4-3-6-19)16(21)10-15(20)14(12)9-18(17)23-2/h8-9,13,15H,3-5,7,10-11H2,1-2H3 |
InChI Key |
QLSCNQCATINUIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C3CC(=O)C(CN3CCC2=C1)CCC#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


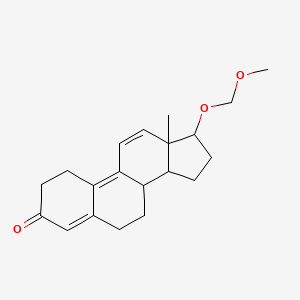
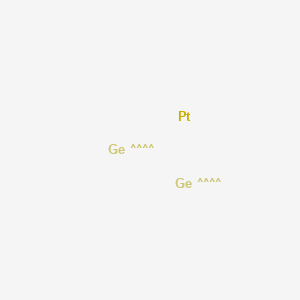


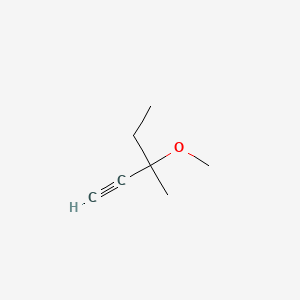


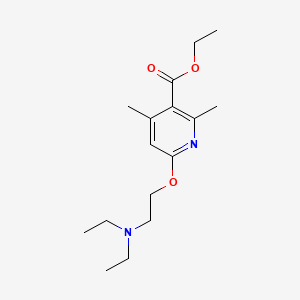

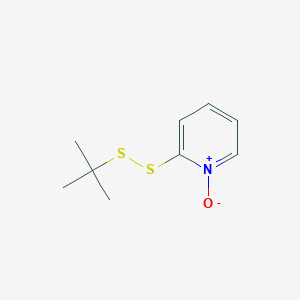
![2-[2-(4-Methoxyphenyl)-2-oxoethyl]benzonitrile](/img/structure/B14708679.png)

